molecular formula C75H124N14O16 B1236371 deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)

deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)

Cat. No. B1236371
M. Wt: 1477.9 g/mol
InChI Key: RCGXNDQKCXNWLO-YUWVIAPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1) is a natural product found in Elysia rufescens with data available.

Scientific Research Applications

Peptide Conformation and Cyclization

Research by Tamaki, Komiya, Akabori, and Muramatsu (1997) explored the cyclization of peptides, specifically how the configuration of certain amino acids affects the formation of cyclic peptides like Gramicidin S. This study contributes to understanding the structural dynamics of complex peptides, which may include structures similar to deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1) (Tamaki, Komiya, Akabori, & Muramatsu, 1997).

Role in Protein Structure and Function

The study of human plasma prealbumin by Kanda, Goodman, Canfield, and Morgan (1974) details the amino acid sequence and structural properties of prealbumin, which is crucial in the transport of vitamin A and thyroid hormones. Understanding the sequence and structure of prealbumin helps in comprehending how complex peptides like deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1) may interact in biological systems (Kanda, Goodman, Canfield, & Morgan, 1974).

properties

Product Name

deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)

Molecular Formula

C75H124N14O16

Molecular Weight

1477.9 g/mol

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15R,18S,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54-,55-,56-,57-,58-,59+,60+,61-,62-/m0/s1

InChI Key

RCGXNDQKCXNWLO-YUWVIAPDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C

synonyms

kahalalide F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)
Reactant of Route 2
Reactant of Route 2
deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)
Reactant of Route 3
Reactant of Route 3
deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)
Reactant of Route 4
Reactant of Route 4
deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)
Reactant of Route 5
Reactant of Route 5
deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)
Reactant of Route 6
Reactant of Route 6
deamino-hLeu-Val-Thr-Val-Val-D-Pro-Orn-D-aIle-Thr(1)-D-aIle-Val-Phe-Abu(2,3-dehydro)-Val-(1)

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